3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane
Overview
Description
3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane, commonly referred to as AMPO, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble derivative of pyrrolidine, a five-membered heterocyclic organic compound. AMPO has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Pyrrolidine in Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of New Heterocyclic Amino Acid Derivatives
- Field : Organic Chemistry
- Application : A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
- Methods : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .
- Results : The paper describes the synthesis of new heterocyclic amino acid derivatives .
properties
IUPAC Name |
(3-pyrrolidin-1-yloxetan-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYDNKGEQSVGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(COC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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